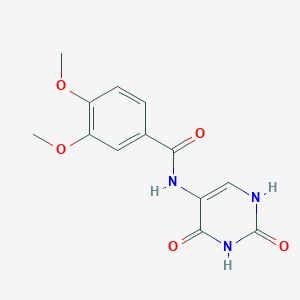

![molecular formula C18H22N4O2S B5567604 N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5567604.png)

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, particularly those involving N-substituted imidazolylbenzamides, has been explored in various studies. For instance, Morgan et al. (1990) detailed the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating the potential methodology that could be applied to the synthesis of our target compound (Morgan et al., 1990). Additionally, compounds with structural similarities, such as those involving thiazole and imidazolyl moieties, have been synthesized through various organic reactions, hinting at the synthetic routes that could be relevant for our compound (Basheer & Rappoport, 2006).

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule has been elucidated using techniques such as X-ray diffraction. For example, Sharma et al. (2016) investigated the crystal structure of a thiazole-oxadiazole derivative, providing insights into the structural aspects that could be similar to those of the target compound (Sharma et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of thiazole and benzamide derivatives have been extensively studied. For example, the reactivity of thiazole derivatives with various reagents can lead to a diverse range of products, which provides a foundation for understanding the chemical behavior of the target compound (Horishny & Matiychuk, 2020).

Applications De Recherche Scientifique

Anticancer Applications

A series of substituted benzamides, including compounds with structural similarities to N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide, were designed and synthesized for their anticancer activity. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, highlighting their potential as anticancer agents. The research indicates the significance of the molecular structure in determining the anticancer efficacy of these compounds (Ravinaik et al., 2021).

Cardiac Electrophysiological Activity

Research into N-substituted imidazolylbenzamides, closely related to the structure of interest, demonstrated their potential as selective class III agents for cardiac electrophysiological activity. This indicates the compound's relevance in exploring new therapeutic agents for cardiac arrhythmias (Morgan et al., 1990).

Antimycobacterial Activity

Derivatives of the compound have been investigated for their antimycobacterial activity. Notably, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives bearing various linkers based on the structure of interest showed considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. This research opens new directions for further studies on the antimycobacterial potential of these compounds (Lv et al., 2017).

Antimicrobial and Antioxidant Properties

Compounds derived from thiosemicarbazide, incorporating structures related to N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide, were synthesized and their antimicrobial activities assessed. The study highlights the utility of these derivatives in developing new antimicrobial agents (Elmagd et al., 2017).

Supramolecular Gelators

N-(thiazol-2-yl) benzamide derivatives, related to the compound , have been synthesized and studied for their gelation behavior, demonstrating the role of methyl functionality and multiple non-covalent interactions in gelation. This research suggests the potential of these compounds in material science, particularly in the development of supramolecular gels (Yadav & Ballabh, 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-methyl-3-(2-oxoimidazolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c1-11-4-5-14(10-15(11)22-9-8-20-18(22)24)17(23)19-7-6-16-21-12(2)13(3)25-16/h4-5,10H,6-9H2,1-3H3,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRAIWJRPORRHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCC2=NC(=C(S2)C)C)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-4-methyl-3-(2-oxo-1-imidazolidinyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-1,3-benzothiazol-2(3H)-one tricyclo[3.3.1.1~3,7~]dec-2-ylidenehydrazone](/img/structure/B5567536.png)

![2-[3-benzyl-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-methylacetamide](/img/structure/B5567540.png)

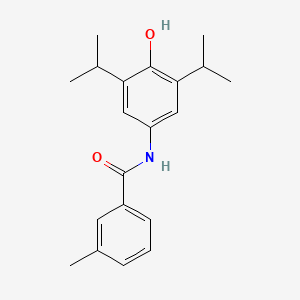

![3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxylic acid](/img/structure/B5567553.png)

![2-({4-ethyl-5-[(2-isopropylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5567555.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5567569.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(1S)-2-hydroxy-1-phenylethyl]benzamide](/img/structure/B5567577.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5567593.png)

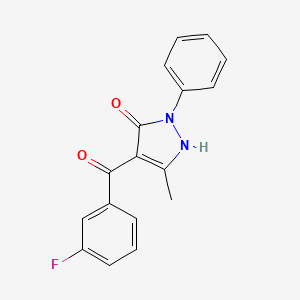

![(3S*,4R*)-3-(dimethylamino)-N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-propyl-1-pyrrolidinecarboxamide](/img/structure/B5567599.png)

![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5567615.png)

![4-methyl-N-[3-(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]benzamide](/img/structure/B5567621.png)

![methyl 3-{4-[(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)methyl]-1H-pyrazol-1-yl}propanoate](/img/structure/B5567628.png)